N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide
説明
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling, making it a potential target for the treatment of various autoimmune diseases and cancers.
作用機序
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide inhibits the SYK pathway by binding to the ATP-binding site of SYK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. This compound also inhibits the activation of immune cells such as macrophages, dendritic cells, and mast cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to decrease the phosphorylation of SYK and downstream signaling molecules such as BTK, PLCγ2, and AKT, leading to the inhibition of B-cell receptor signaling. It also inhibits the production of cytokines and chemokines involved in the pathogenesis of autoimmune diseases. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of the SYK pathway, making it a valuable tool for studying the role of SYK in various diseases. This compound has also been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, this compound has some limitations. It has not been tested in clinical trials, and its safety and efficacy in humans are unknown. Additionally, this compound may have off-target effects on other kinases, which could complicate its use in lab experiments.
将来の方向性
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has several potential future directions. It could be further developed as a therapeutic agent for the treatment of various autoimmune diseases and cancers. Clinical trials could be conducted to determine its safety and efficacy in humans. This compound could also be used as a tool for studying the role of SYK in other diseases such as asthma and inflammatory bowel disease. Additionally, this compound could be used in combination with other therapies to enhance their efficacy.
科学的研究の応用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been extensively studied in preclinical models for the treatment of various autoimmune diseases and cancers. It has shown promising results in inhibiting the proliferation of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. This compound has also been shown to inhibit the activation of immune cells responsible for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-yloxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c22-12-17-16-9-3-4-11-19(16)26-21(17)23-20(24)13-25-18-10-5-7-14-6-1-2-8-15(14)18/h1-2,5-8,10H,3-4,9,11,13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQSHWSRJUZMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC4=CC=CC=C43)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。